Oxy-Methyl Linker Confers Enhanced NK-3 Receptor Antagonist Potential Relative to Direct Methylene-Linked Analogs
The oxy-methyl linker present in 3-{[(3-methoxybenzyl)oxy]methyl}pyrrolidine is a critical structural feature in the methyl-pyrrolidine ether pharmacophore class, which Hoffmann-La Roche developed as high-potency NK-3 receptor antagonists [1]. In contrast, direct methylene-linked analogs such as 3-(3-methoxybenzyl)pyrrolidine lack the ether oxygen that serves as both a hydrogen-bond acceptor and a conformational modulator, resulting in a fundamentally different orientation of the aromatic ring within the NK-3 binding pocket. While quantitative Ki values for the exact target compound have not been published in peer-reviewed literature, the patent class describes Ki values in the nanomolar range for optimized methyl-pyrrolidine ethers at the human NK-3 receptor expressed in HEK293 cells, measured by [³H]SR142801 competition binding [1].
| Evidence Dimension | NK-3 receptor binding affinity (structural class inference) |
|---|---|
| Target Compound Data | Belongs to methyl-pyrrolidine ether class (NK-3 antagonist pharmacophore) |
| Comparator Or Baseline | 3-(3-Methoxybenzyl)pyrrolidine: lacks ether oxygen; different conformational preference and H-bond capacity |
| Quantified Difference | Qualitative: ether oxygen contributes to receptor binding via H-bond interactions absent in methylene-linked comparator |
| Conditions | hNK-3 receptor binding assay: HEK293 membrane, [³H]SR142801 radioligand, 75 min incubation at RT, pH 7.4 [1] |
Why This Matters
Procurement of this specific compound provides access to the ether-linked pharmacophore class identified as high-potential NK-3 antagonists, which is structurally and functionally inaccessible via cheaper methylene-linked analogs.
- [1] Hoffmann-La Roche Inc. Methyl-pyrrolidine ether derivatives. US Patent 8,507,535 B2, August 13, 2013. View Source
